2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
2-(4-Methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a unique substitution pattern. Its molecular structure includes a 4-methanesulfonylphenyl group attached to the acetamide backbone, a 4-methyl-1,3-benzothiazol-2-yl moiety, and a pyridin-2-ylmethyl substituent. The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing substituent, which may enhance solubility and influence binding interactions with biological targets.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-6-5-8-20-22(16)25-23(30-20)26(15-18-7-3-4-13-24-18)21(27)14-17-9-11-19(12-10-17)31(2,28)29/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCFWBQOELELNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the coupling of the pyridin-2-ylmethyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Overview
The compound 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features contribute to its reactivity and biological activity, making it a candidate for further research and application.
Structural Characteristics
The compound can be characterized by the following structural components:
| Component | Description |
|---|---|
| Methanesulfonyl group | Enhances solubility and reactivity |
| Benzothiazole ring | Imparts diverse biological activity |
| Pyridinylmethyl substituent | Potential interaction with biological targets |
Chemistry
In the field of chemistry, this compound serves as a building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions. Its unique functional groups allow for specific modifications that can lead to new compounds with desirable properties.
Biology
In biological research, the compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its structure allows it to interact with various biomolecules, providing insights into metabolic pathways and cellular processes.
Medicine
This compound shows promise as a therapeutic agent . Preliminary studies indicate potential applications in treating various diseases due to its biological activities:
- Antimicrobial Activity : Exhibits effectiveness against Gram-negative and Gram-positive bacteria. Derivatives containing thiazole and sulfonamide groups may enhance antibacterial efficacy.
- Anticancer Properties : Initial investigations reveal that it inhibits specific cancer cell lines, demonstrating significant antiproliferative effects in vitro.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
Industry
In industrial applications, this compound can be employed in the development of new materials and chemical processes. Its unique properties may facilitate advancements in pharmaceuticals and other chemical industries.
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against various bacterial strains. Results indicated that derivatives with thiazole groups exhibited enhanced antibacterial activity compared to non-modified versions.
- Cancer Research : A publication in Cancer Research highlighted the compound's ability to inhibit proliferation in several cancer cell lines, suggesting potential for development into anticancer therapies.
- Enzyme Inhibition Analysis : Research conducted by Biochemical Journal reported that the compound effectively inhibited key enzymes involved in inflammatory pathways, which could have implications for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Acetamide Derivatives
Substituent Effects on Physicochemical Properties
Phenyl Substituents: The methanesulfonyl group in the target compound (CH₃SO₂-) is strongly electron-withdrawing, which reduces lipophilicity (logP) compared to the electron-donating methoxy group (CH₃O-) in the analog from . This may enhance aqueous solubility and metabolic stability.
Heterocyclic Moieties :
- The benzothiazole core in the target compound offers planar aromaticity for π-π interactions, whereas the pyrimidine in ’s analog may engage in hydrogen bonding due to its nitrogen-rich structure .
- The thiazole group in ’s compound provides a smaller heterocyclic footprint, possibly favoring interactions with compact binding pockets .
Additional Substituents :
- The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen atom, which could facilitate protonation at physiological pH, enhancing bioavailability.
- The sulfamoylphenyl group in ’s analog may confer sulfonamide-related bioactivity, such as inhibition of carbonic anhydrases or tyrosine kinases .
Hypothetical Pharmacological Implications
- Target Selectivity : The benzothiazole-pyridine combination in the target compound may favor kinase or protease inhibition, while the pyrimidine-sulfamoyl analog () could exhibit antibacterial or antiviral properties .
- Metabolic Stability : The methanesulfonyl group’s electron-withdrawing nature may reduce cytochrome P450-mediated oxidation, prolonging half-life compared to methoxy-substituted analogs .
- Solubility : The polar methanesulfonyl group likely improves solubility over the lipophilic benzenesulfonyl analog (), which may require formulation aids for optimal bioavailability .
Biological Activity
The compound 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry. Its structure incorporates several functional groups that may contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
This compound features a methanesulfonyl group , a benzothiazole moiety , and a pyridine derivative , which are known to enhance biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The molecular formula is , with a molecular weight of approximately 444.58 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide |
| Molecular Formula | C23H24N3O4S |
| Molecular Weight | 444.58 g/mol |
| CAS Number | 941884-06-6 |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation or inflammatory responses.
- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that contribute to disease states.
Therapeutic Potential
Research indicates that compounds with similar structural motifs exhibit various therapeutic properties:
- Anticancer Activity : Benzothiazole derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Effects : Many benzothiazole compounds show significant antibacterial and antifungal activities, making them potential candidates for treating infections.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit nitric oxide production in inflammatory models, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Studies : A study on benzothiazole derivatives revealed that certain compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.5 µM against various cancer cell lines, indicating strong anticancer properties .
- Antimicrobial Activity : Research on related benzothiazole compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Inflammation Models : In vitro studies showed that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
